(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid
CAS No.: 827034-92-4
Cat. No.: VC14562863
Molecular Formula: C35H49NO10
Molecular Weight: 643.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827034-92-4 |
|---|---|
| Molecular Formula | C35H49NO10 |
| Molecular Weight | 643.8 g/mol |
| IUPAC Name | (2S)-2-[(E,2S)-1-[[(1S)-2-(4-but-2-ynoxyphenyl)-1-carboxyethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid |
| Standard InChI | InChI=1S/C35H49NO10/c1-3-5-7-10-13-16-27(37)17-14-11-8-9-12-15-18-29(35(45,34(43)44)25-31(38)39)32(40)36-30(33(41)42)24-26-19-21-28(22-20-26)46-23-6-4-2/h15,18-22,29-30,45H,3,5,7-14,16-17,23-25H2,1-2H3,(H,36,40)(H,38,39)(H,41,42)(H,43,44)/b18-15+/t29-,30+,35+/m1/s1 |
| Standard InChI Key | RZHKGHCZVMTIDL-XSRFUOEWSA-N |
| Isomeric SMILES | CCCCCCCC(=O)CCCCCC/C=C/[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC#CC)C(=O)O)[C@@](CC(=O)O)(C(=O)O)O |
| Canonical SMILES | CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=C(C=C1)OCC#CC)C(=O)O)C(CC(=O)O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound is characterized by a complex stereochemical arrangement and multiple functional groups critical to its bioactivity :
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid |
| Molecular Formula | C₃₅H₄₉NO₁₀ |
| Molecular Weight | 643.8 g/mol |
| CAS Registry Number | 827034-92-4 |
| SMILES Notation | CCCCCCCC(=O)CCCCCC\C=C$$C@H](C(=O)NC@@HC(=O)O)C@@(CC(=O)O)C(=O)O |
| Key Functional Groups | Carboxyl, hydroxyl, carbamoyl, but-2-ynoxyphenyl, conjugated double bonds |
Stereochemistry and Structural Insights
The molecule contains three chiral centers [(2S), (E,1S), and (1S)] that dictate its three-dimensional conformation . The but-2-ynoxyphenyl group contributes to hydrophobicity, while the carboxyl and hydroxyl groups enhance polarity, facilitating interactions with biological targets like enzymes . The E-configuration of the double bond in the heptadec-enyl chain is essential for maintaining structural rigidity .
Synthesis and Physicochemical Properties
Synthetic Pathways
NA-808 is synthesized via multi-step organic reactions, including:
-
Coupling reactions to integrate the but-2-ynoxyphenyl moiety .
-
Protection/deprotection strategies for hydroxyl and carboxyl groups .
Custom synthesis is required due to its complexity, with lead times of 2–3 months .
Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Low aqueous solubility |
| Stability | Stable at -20°C (long-term) |
| Partition Coefficient (LogP) | ~4–5 (estimated) |
Biological Activity and Mechanism of Action
Primary Targets
NA-808 acts as a serine palmitoyltransferase (SPT) inhibitor, disrupting sphingolipid biosynthesis . It also exhibits hepatitis C virus (HCV) replication inhibition through undefined mechanisms, potentially involving viral protease or polymerase interference .
In Vitro and In Vivo Findings
-
HCV Replication Inhibition: Demonstrated EC₅₀ values in sub-micromolar ranges in hepatocyte models .
-
SPT Inhibition: Reduces ceramide levels by >50% at 10 µM in hepatic cell lines .
-
Species-Specific Pharmacokinetics: Rat studies showed non-linear liver accumulation, suggesting extensive hepatic metabolism .
Preclinical and Clinical Development
Preclinical Studies
-
Toxicology: Acute oral and dermal LD₅₀ values exceeded 15 g/kg and 2 g/kg, respectively, in rodents . No genotoxicity was observed in Ames tests .
-
Pharmacokinetics: High plasma protein binding (>95%) and a half-life of 6–8 hours in rats .
Clinical Trials
Two Phase I trials (NCT identifiers: jRCT2080221056, JapicCTI-101089) evaluated NA-808 in chronic HCV patients :
| Trial Parameter | Details |
|---|---|
| Phase | I |
| Status | Discontinued (2010) |
| Outcome | No efficacy data published; development halted due to undisclosed reasons |
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume